molecular formula C11H11ClN4OS B570330 2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride CAS No. 117829-20-6

2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

Cat. No.: B570330
CAS No.: 117829-20-6
M. Wt: 282.746
InChI Key: LVJUNADMQRBEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings. The presence of amino and thenyl groups further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 4-aminopyrimidines, with thenyl derivatives under controlled conditions. The reaction is often facilitated by the use of catalysts and solvents to ensure high yield and purity. For instance, the condensation reaction may involve the use of dimethylformamide (DMF) and dimethylacetamide (DMA) as solvents, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for precise control over reaction conditions, such as temperature and time, leading to efficient production of the desired compound . Additionally, large-scale production may utilize continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The amino and thenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-one
  • 2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine

Uniqueness

Compared to similar compounds, 2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is unique due to the presence of the thenyl group, which enhances its chemical reactivity and biological activity.

Properties

CAS No.

117829-20-6

Molecular Formula

C11H11ClN4OS

Molecular Weight

282.746

IUPAC Name

2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C11H10N4OS.ClH/c12-11-13-9-8(10(16)14-11)3-4-15(9)6-7-2-1-5-17-7;/h1-5,8H,6H2,(H2,12,14,16);1H

InChI Key

LVJUNADMQRBEFL-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CN2C=CC3C2=NC(=NC3=O)N.Cl

Synonyms

2-AMINO-7-THENYL-1,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-ONE HYDROCHLORIDE

Origin of Product

United States

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